molecular formula C19H25N5OS B5258575 N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide

Cat. No.: B5258575
M. Wt: 371.5 g/mol
InChI Key: DNEOYKKHACNJEI-RMKNXTFCSA-N
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Description

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide is a complex organic compound that features a thiadiazole ring, a piperazine ring, and a phenylprop-2-en-1-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide typically involves multiple steps:

    Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting ethyl hydrazinecarboxylate with carbon disulfide under basic conditions, followed by cyclization.

    Formation of the Piperazine Ring: The piperazine ring is usually synthesized by reacting ethylenediamine with dihaloalkanes.

    Coupling Reactions: The thiadiazole and piperazine rings are then coupled using appropriate linkers and reagents, such as acyl chlorides or anhydrides.

    Final Assembly: The phenylprop-2-en-1-yl group is introduced through a Heck reaction, which involves the coupling of an aryl halide with an alkene in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylprop-2-en-1-yl group, leading to the formation of epoxides or diols.

    Reduction: Reduction reactions can occur at the thiadiazole ring, potentially leading to the formation of thiols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring, where various substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like alkyl halides, acyl chlorides, and amines can be used under basic or acidic conditions.

Major Products

    Oxidation: Epoxides, diols

    Reduction: Thiols, amines

    Substitution: Various substituted piperazines

Scientific Research Applications

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.

    Biology: The compound is used in biochemical assays to study enzyme inhibition and receptor binding.

    Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and nanomaterials.

    Industry: The compound is investigated for its use in the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound is known to bind to certain enzymes and receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including those involved in cell signaling, apoptosis, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • **N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide
  • **N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}propionamide

Uniqueness

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-{4-[(2E)-3-phenylprop-2-en-1-yl]piperazin-1-yl}acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable scaffold for drug development and materials science.

Properties

IUPAC Name

N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5OS/c1-2-18-21-22-19(26-18)20-17(25)15-24-13-11-23(12-14-24)10-6-9-16-7-4-3-5-8-16/h3-9H,2,10-15H2,1H3,(H,20,22,25)/b9-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNEOYKKHACNJEI-RMKNXTFCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C(S1)NC(=O)CN2CCN(CC2)CC=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=NN=C(S1)NC(=O)CN2CCN(CC2)C/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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